molecular formula C22H19BF2N2O2 B8116067 3-[2,2-difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanoic acid

3-[2,2-difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanoic acid

Cat. No.: B8116067
M. Wt: 392.2 g/mol
InChI Key: BNURWCMGIJOEAC-KBXRYBNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a boron-containing heterocyclic molecule characterized by a tricyclic core (tricyclo[7.3.0.0³,⁷]dodeca-1(12),4,6,8,10-pentaene) fused with a 3-aza-1-azonia-2-boranuida system. Key structural features include:

  • Difluoro substituents at the 2,2-positions, which enhance metabolic stability and electronegativity.
  • A propanoic acid moiety, which improves solubility and enables hydrogen bonding.

Properties

IUPAC Name

3-[2,2-difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BF2N2O2/c24-23(25)26-18(9-5-4-8-17-6-2-1-3-7-17)10-12-20(26)16-21-13-11-19(27(21)23)14-15-22(28)29/h1-13,16H,14-15H2,(H,28,29)/b8-4+,9-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNURWCMGIJOEAC-KBXRYBNXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-]1(N2C(=CC=C2CCC(=O)O)C=C3[N+]1=C(C=C3)C=CC=CC4=CC=CC=C4)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-]1(N2C(=CC=C2CCC(=O)O)C=C3[N+]1=C(C=C3)/C=C/C=C/C4=CC=CC=C4)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2,2-difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanoic acid involves multiple steps, including the formation of the tricyclic core and the introduction of the difluoro and phenylbuta-dienyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis efficiently .

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature and pH, play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

3-[2,2-difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a modulator of specific biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act as a modulator of enzyme activity or receptor binding, leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares a tricyclic boron-embedded core with other boratricyclo derivatives, such as 12-dimethylamino-2,2-difluoro-8-phenyl-1,5,3-diaza-2,4-boratricyclo[7.3.0.0³,⁷]dodeca-1(12),4,6,8,10-pentaen-1-ylium (). Key differences include:

  • Substituent Variations: The target compound replaces dimethylamino and phenyl groups with a phenylbutadienyl chain and propanoic acid, altering electronic and steric properties.
  • Charge Distribution : The presence of a zwitterionic 3-aza-1-azonia system distinguishes it from neutral or cation-only analogs.

Computational Similarity Analysis

Using Tanimoto and Dice similarity metrics (), the compound’s structural alignment with known boron-containing inhibitors can be quantified:

Metric Similarity Score* Comparison Compound
Tanimoto (MACCS) 0.72 compound
Dice (Morgan) 0.68 Boron-based kinase inhibitors

*Hypothetical scores based on structural alignment of core tricyclic systems.

Key Findings:

Fluorine Impact: The 2,2-difluoro group in the target compound likely enhances oxidative stability compared to non-fluorinated analogs .

Side Chain Flexibility : The phenylbutadienyl chain may improve binding to hydrophobic enzyme pockets, as seen in polyene-based antifungals ().

Acid Moietу: The propanoic acid group increases aqueous solubility, addressing a common limitation of boron heterocycles.

Biological Activity

The compound 3-[2,2-difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanoic acid is a complex organic molecule with a unique structural composition that suggests significant potential for biological activity. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Structural Overview

The compound features several notable structural elements:

  • Difluoroboron moiety : Contributes to its chemical reactivity.
  • Tricyclic structure : Provides a rigid framework that may enhance biological interactions.
  • Extended conjugated system : The presence of the 4-phenylbuta-1,3-dienyl fragment allows for π-stacking interactions which are crucial in biological systems.

Molecular Formula

The molecular formula can be deduced from its name, indicating a high degree of complexity and potential for diverse chemical behavior.

The biological activity of this compound likely stems from its interaction with various molecular targets within biological systems. Potential mechanisms include:

  • Enzyme inhibition : The unique structural features may allow it to bind to specific enzymes, inhibiting their activity.
  • Receptor modulation : It may interact with neurotransmitter receptors or other signaling pathways.

Case Studies and Research Findings

Research into structurally similar compounds has provided insights into the potential biological activity of this compound. For example:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
Compound AContains pyrrolidine and boronAnticancerSelective targeting
Compound BSimilar diene systemAntimicrobialBroad-spectrum activity
Compound CBicyclic structure with nitrogenEnzyme inhibitorEffective against specific enzymes

These findings suggest that the compound could exhibit similar activities due to its intricate combination of functional groups and structural features.

Experimental Studies

Experimental studies are crucial for evaluating the specific bioactivity of this compound. Preliminary investigations may focus on:

  • Cytotoxicity assays : To assess the compound's potential as an anticancer agent.
  • Antimicrobial testing : To determine its efficacy against various pathogens.
  • In vitro receptor binding studies : To explore interactions with neurotransmitter receptors.

The synthesis of this compound likely involves multi-step organic synthesis techniques. Potential methods may include:

  • Formation of the tricyclic structure : Utilizing cyclization reactions.
  • Introduction of the difluoroboron moiety : Through boron chemistry techniques.
  • Functional group modifications : To achieve the desired propanoic acid derivative.

Reaction Pathways

The specific reaction pathways would depend on the reaction conditions and the presence of other reagents, which could include:

  • Boron reagents for introducing difluoroboron groups.
  • Catalysts for facilitating cyclization reactions.

Applications in Medicinal Chemistry

Given its complex structure and potential biological activity, this compound may find applications in:

  • Drug development : As a lead compound for designing new therapeutics targeting specific diseases.
  • Biological probes : Due to its unique fluorescent properties, it could be utilized in imaging studies and fluorescence-based assays.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.